molecular formula C18H21N3O5S B280016 ethyl 5-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B280016
M. Wt: 391.4 g/mol
InChI Key: IFCNAVOUMAJCCW-UHFFFAOYSA-N
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Description

Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an ester, a carbamate, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.

    Introduction of the carbamate group: This step involves the reaction of the cyclopenta[b]thiophene derivative with an isocyanate to form the carbamate linkage.

    Formation of the pyrazole ring: This can be accomplished through a condensation reaction between a hydrazine derivative and a β-keto ester.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 5-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]furan-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopenta[b]thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C18H21N3O5S/c1-4-25-17(23)11-9-12(21(3)20-11)15(22)19-16-14(18(24)26-5-2)10-7-6-8-13(10)27-16/h9H,4-8H2,1-3H3,(H,19,22)

InChI Key

IFCNAVOUMAJCCW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C

Origin of Product

United States

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